molecular formula C23H20F3N3O2S B563073 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole CAS No. 1076198-61-2

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole

Cat. No.: B563073
CAS No.: 1076198-61-2
M. Wt: 459.487
InChI Key: CZUOFBHOTCVYSF-UHFFFAOYSA-N
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Description

This compound is also known as Lansoprazole Sulfide . It is a metabolite of Lansoprazole, a widely used gastric pump inhibitor . It is used in the pharmaceutical industry and is an intermediate for the preparation of Lansoprazole .


Molecular Structure Analysis

The molecular formula of this compound is C16H14F3N3OS . It has a molecular weight of 353.36 . The structure is determined mainly by the O–H···N and N–H···O hydrogen bonds .


Physical and Chemical Properties Analysis

This compound has a melting point of 149-150°C and a predicted boiling point of 494.9±55.0 °C . It has a density of 1.41 and is slightly soluble in DMSO and Methanol . It is typically stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Antibacterial Properties

The compound exhibits antibacterial properties, specifically against Helicobacter species. Structural modifications were made to maintain antibacterial potency and selectivity while removing proton pump inhibitor activity. Compounds like 2-[((2-methyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole demonstrate bactericidal activity with minimum bactericidal concentrations (MBCs) comparable to clinically used antimicrobials (Kühler et al., 2002).

Anticancer Properties

Benzimidazole derivatives, including variants of the compound, have been synthesized and tested for their antiproliferative effects against human leukemia cell lines. Some derivatives showed moderate antitumor activity, with certain compounds exhibiting significant inhibition and potential to induce apoptosis (Ranganatha et al., 2009).

Synthesis and Chemical Properties

The compound is a key intermediate in the industrial synthesis of the anti-ulcer drug Lansoprazole, with microwave irradiation being a method for its synthesis (Sailu et al., 2008). The crystal structure of related compounds has been solved, providing insights into molecular interactions and crystal packing stability (Swamy & Ravikumar, 2007).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the compound, were investigated as inhibitors for mild steel corrosion in acidic solutions. These studies offer insights into the protective properties of these derivatives in industrial applications (Yadav et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S/c1-15-20(27-10-9-21(15)31-14-23(24,25)26)13-32-22-28-18-8-7-17(11-19(18)29-22)30-12-16-5-3-2-4-6-16/h2-11H,12-14H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUOFBHOTCVYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652658
Record name 6-(Benzyloxy)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-61-2
Record name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-6-(phenylmethoxy)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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